molecular formula C24H21ClF2N4O3 B10829304 1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one

1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one

Cat. No.: B10829304
M. Wt: 486.9 g/mol
InChI Key: KYVBBJIEKCCZTM-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD4625 is a potent, selective, and orally bioavailable inhibitor of the oncogenic KRAS G12C mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and lung cancers. AZD4625 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for patients with KRAS G12C mutant cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD4625 involves a series of chemical reactions designed to create a compound that can selectively bind to the KRAS G12C mutant isoform.

Industrial Production Methods

Industrial production of AZD4625 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product. The compound is then formulated into an orally bioavailable form for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

AZD4625 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The synthesis of AZD4625 involves the use of various reagents, including:

Major Products Formed

The primary product formed from the reactions involving AZD4625 is the covalently bound KRAS G12C mutant in its inactive state. This inhibition prevents the activation of downstream signaling pathways that promote cancer cell proliferation .

Mechanism of Action

AZD4625 exerts its effects by selectively binding to the KRAS G12C mutant isoform. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, AZD4625 effectively reduces cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21ClF2N4O3

Molecular Weight

486.9 g/mol

IUPAC Name

1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one

InChI

InChI=1S/C24H21ClF2N4O3/c1-3-16(33)30-10-13-7-8-34-23-19-22(28-11-29-24(19)31(13)9-12(30)2)21(27)18(20(23)25)17-14(26)5-4-6-15(17)32/h3-6,11-13,32H,1,7-10H2,2H3/t12-,13+/m1/s1

InChI Key

KYVBBJIEKCCZTM-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1CN2[C@@H](CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C

Canonical SMILES

CC1CN2C(CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C

Origin of Product

United States

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